molecular formula C7H10O5 B1194521 Diethyl ketomalonate CAS No. 609-09-6

Diethyl ketomalonate

Cat. No. B1194521
Key on ui cas rn: 609-09-6
M. Wt: 174.15 g/mol
InChI Key: DBKKFIIYQGGHJO-UHFFFAOYSA-N
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Patent
US07384934B2

Procedure details

Combine diethylketomalonate (50 g, 0.287 mol) in 3A ethanol (250 mL) and add N-methylhydroxylamine-HCl (23.9 g, 0.287 mol). Add pyridine (22.7 g, 0.287 mol) and heat to reflux (78° C.) the colorless homogeneous solution with stirring under nitrogen for approximately 2.5 hours before cooling to ambient temperature. Stir at ambient temperature for approximately 48 hours monitoring by HPLC analysis (Zorbax RX C18, 55% ACN/45% 0.1% TFA, 1 mL/min, 233 nm). Concentrate the reaction mixture in vacuo to a wet, waxy white solid and partition between 100 mL of EtOAc and 100 mL of H2O. Extract the aqueous layer with 3×100 mL portions of EtOAc. Combine the EtOAc layers, wash with 100 mL of brine, dry over MgSO4, filter, and evaporate down to a yellow oil. Absorb the crude product onto silica gel 60 (Merck, 230-400 mesh) and elute with 4 L of a 9:1 hexanes:EtOAc solution as eluent. Evaporate the eluent in vacuo to afford 56.3 g (96.6% yield) of the title compound as a pale yellow homogeneous oil; 1H NMR (300 MHz, CDCl3) δ 4.29 (m, 4H), 4.05 (s, 3H), 1.259 (t, 6H, J=7.32 Hz); 13C NMR (75 MHz, CDCl3) δ 159.9, 158.9, 143.3, 64.2, 62.3, 62.1, 13.7; IR (CHCl3) 3029, 2986, 2944, 1744, 1605, 1329, 1301, 1264, 1237, 1103, 1043 cm−1; UV (EtOH) λmax 231 nm (ε 8582); HRMS (ES) exact mass calc'd for C8H13NO5 203.0794, Found 203.0797. Anal. calc'd for C8H13NO5: C, 47.29; H, 6.45; N, 6.89. Found: C, 46.28; H, 6.36; N, 4.86.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5](=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[CH2:13]([OH:15])C.Cl.C[NH:18]O.N1C=CC=CC=1>C(#N)C>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[N:18][O:15][CH3:13])[C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
23.9 g
Type
reactant
Smiles
Cl.CNO
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
22.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen for approximately 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to ambient temperature
STIRRING
Type
STIRRING
Details
Stir at ambient temperature for approximately 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture in vacuo to a wet, waxy white solid
CUSTOM
Type
CUSTOM
Details
partition between 100 mL of EtOAc and 100 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with 3×100 mL portions of EtOAc
WASH
Type
WASH
Details
wash with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate down to a yellow oil
CUSTOM
Type
CUSTOM
Details
Absorb the crude product onto silica gel 60 (Merck, 230-400 mesh)
WASH
Type
WASH
Details
elute with 4 L of a 9:1 hexanes
CUSTOM
Type
CUSTOM
Details
Evaporate the eluent in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=NOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g
YIELD: PERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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